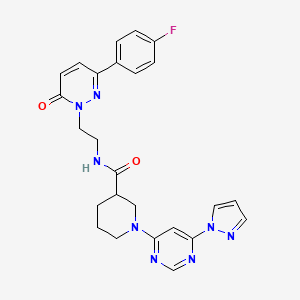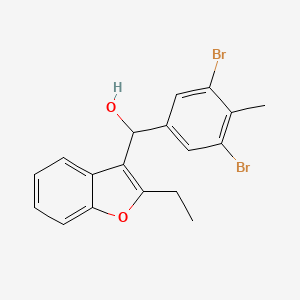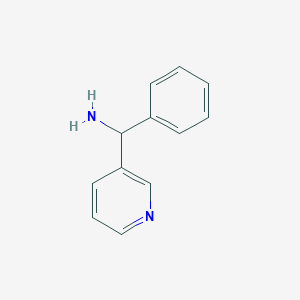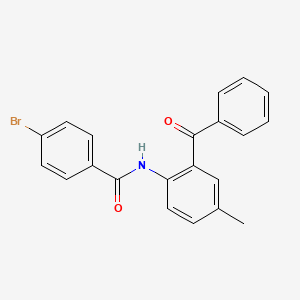![molecular formula C20H23N3O5S2 B2856669 6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 919858-34-7](/img/structure/B2856669.png)
6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. Common techniques might include condensation reactions, acetylation, and various forms of catalysis .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the acetyl group might undergo reactions typical of carbonyl compounds, while the amine could participate in reactions typical of amines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some properties .Applications De Recherche Scientifique
Antimicrobial Properties
Research has shown that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial activities. For instance, studies on the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds reveal that these molecules have potent in vitro antimicrobial properties (Bakhite, Abdel-rahman, & Al-Taifi, 2004; Abdel-rahman, Bakhite, & Al-Taifi, 2002). These findings suggest potential applications for related compounds in developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of thieno[2,3-c]pyridine derivatives involves various strategies, including reactions with aromatic aldehydes, cycloalkanones, and other reagents to yield compounds with potential biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003). These synthetic approaches provide a foundation for the creation of complex molecules that could include 6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, highlighting the versatility of thieno[2,3-c]pyridine chemistry in medicinal and organic chemistry.
Enzyme Inhibitory and Biological Activities
Compounds structurally related to 6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been investigated for their enzyme inhibitory activities and potential therapeutic applications. For example, new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups demonstrated significant inhibition against carbonic anhydrase and cholinesterase enzymes, suggesting their potential as therapeutic agents (Stellenboom & Baykan, 2019). This indicates that compounds with similar structural features may also possess valuable biological activities worth exploring in drug development.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-30(27,28)14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)29-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWFVAQBAPMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)


![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)




![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)